molecular formula C11H15NO B1280113 Benzyl(methyl)(oxiran-2-ylmethyl)amine CAS No. 14321-26-7

Benzyl(methyl)(oxiran-2-ylmethyl)amine

Cat. No. B1280113
CAS RN: 14321-26-7
M. Wt: 177.24 g/mol
InChI Key: CXGKOQYNBRYUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(methyl)(oxiran-2-ylmethyl)amine is a compound that features an oxirane (epoxide) group attached to a benzyl and a methylamine moiety. This structure is indicative of a molecule that could be involved in various chemical reactions, particularly those involving ring-opening due to the strained nature of the oxirane ring.

Synthesis Analysis

The synthesis of compounds related to Benzyl(methyl)(oxiran-2-ylmethyl)amine can be complex, involving multiple steps and reagents. For instance, the synthesis of 4-Oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives involves the reaction of starting compounds with excess chloromethyloxirane, which could be a similar approach to synthesizing the benzyl(methyl)(oxiran-2-ylmethyl)amine . Additionally, the synthesis of N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines includes reactions with 2-(chloromethyl)oxirane, suggesting that chloromethylated intermediates are common in the synthesis of such molecules .

Molecular Structure Analysis

The molecular structure of compounds containing the oxiran-2-ylmethyl group has been studied using X-ray crystallography. For example, the crystal structure of 4-(oxiran-2-ylmethoxy)benzoic acid, a related compound, was determined to crystallize in the monoclinic system, providing insights into the spatial arrangement of the oxirane-containing molecules . This information is crucial for understanding the reactivity and interaction of Benzyl(methyl)(oxiran-2-ylmethyl)amine with other molecules.

Chemical Reactions Analysis

The chemical reactivity of the oxirane ring is a key feature of Benzyl(methyl)(oxiran-2-ylmethyl)amine. The oxirane ring can undergo ring-opening reactions with various nucleophiles. For instance, the oxirane ring in related compounds has been reported to open with heterocyclic amines . Moreover, the aminolysis of N-(oxiran-2-ylmethyl) sulfonamides follows specific rules, such as the Krasuskii rule, indicating a predictable pattern of reactivity that could be applicable to Benzyl(methyl)(oxiran-2-ylmethyl)amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl(methyl)(oxiran-2-ylmethyl)amine would be influenced by the presence of the oxirane ring and the benzyl and methylamine groups. The oxirane ring is known for its strained and reactive nature, which would affect the compound's stability and reactivity. The benzyl group could contribute to the compound's hydrophobic character, while the methylamine might impart basic properties. The crystallographic analysis of related compounds provides insights into the solid-state properties, such as crystal system and space group, which could be extrapolated to Benzyl(methyl)(oxiran-2-ylmethyl)amine .

Scientific Research Applications

  • Chemical Synthesis

    • Application : Benzyl(methyl)(oxiran-2-ylmethyl)amine is a chemical compound used in scientific research and chemical synthesis .
    • Method of Application : This compound is typically stored at a temperature of -10°C and is available in an oil form . The specific methods of application would depend on the particular experiment or synthesis being conducted.
    • Results : The outcomes of using this compound can vary widely depending on the specific context of its use. For example, it might be used as a reagent in a chemical reaction, and the results would then depend on the other reagents and conditions of the reaction .
  • Methylation of Amines

    • Application : This compound could potentially be used in the methylation of amines .
    • Method of Application : In a study, CO2/H2 was successfully employed in alkylation reactions by performing CO2 reduction and amine N-methylation in one-pot . A simple CuAlOx catalyst was used, and amines with different structures were selectively synthesized .
    • Results : N-methyl or N,N-dimethyl amines with different structures can be selectively synthesized with up to 96% yields by applying amine, nitrobenzene and nitrile as starting materials .
  • Ring-Opening of Epoxides

    • Application : This compound could be used in the ring-opening of epoxides .
    • Method of Application : A metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity .
    • Results : This epoxide ring-opening protocol can be used for the introduction of amines in natural products .
    • Application : This compound could be used for the introduction of amines in natural products .
    • Method of Application : The same ring-opening protocol mentioned above can be used .
    • Results : This process provides β-amino alcohols in high yields with excellent regioselectivity .

properties

IUPAC Name

N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12(8-11-9-13-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGKOQYNBRYUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494346
Record name N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(methyl)(oxiran-2-ylmethyl)amine

CAS RN

14321-26-7
Record name N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.